molecular formula C21H21ClN2O3 B6014432 N-(3-acetylphenyl)-3-(4-chlorobenzoyl)-1-piperidinecarboxamide

N-(3-acetylphenyl)-3-(4-chlorobenzoyl)-1-piperidinecarboxamide

カタログ番号: B6014432
分子量: 384.9 g/mol
InChIキー: FTEKFGOHBNZYDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-acetylphenyl)-3-(4-chlorobenzoyl)-1-piperidinecarboxamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression, protein degradation, and cellular signaling pathways. ACY-1215 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

作用機序

The mechanism of action of N-(3-acetylphenyl)-3-(4-chlorobenzoyl)-1-piperidinecarboxamide is based on its inhibition of HDAC6. HDAC6 is a unique member of the HDAC family that primarily regulates the acetylation status of non-histone proteins, such as α-tubulin and heat shock protein 90 (HSP90). This compound selectively inhibits HDAC6, leading to increased acetylation of its target proteins and altered cellular signaling pathways. This results in various cellular effects, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease context. In cancer, this compound has been shown to inhibit the growth of multiple myeloma cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function by reducing neuroinflammation and enhancing synaptic plasticity. In autoimmune diseases, this compound has been shown to reduce inflammation by modulating immune cell function and cytokine production.

実験室実験の利点と制限

The advantages of N-(3-acetylphenyl)-3-(4-chlorobenzoyl)-1-piperidinecarboxamide for lab experiments include its high potency and selectivity for HDAC6, its well-established synthesis method, and its diverse therapeutic applications. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and off-target effects, its limited solubility in water, and its potential to induce drug resistance in cancer cells.

将来の方向性

There are several future directions for research on N-(3-acetylphenyl)-3-(4-chlorobenzoyl)-1-piperidinecarboxamide. One area of interest is the development of novel HDAC6 inhibitors with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the identification of biomarkers that can predict the response to this compound in different diseases. Additionally, the potential combination of this compound with other drugs for synergistic effects is an area of ongoing research. Finally, the translation of this compound from preclinical studies to clinical trials for various diseases is a major goal for future research.

合成法

The synthesis of N-(3-acetylphenyl)-3-(4-chlorobenzoyl)-1-piperidinecarboxamide involves a multi-step reaction sequence. The starting material for the synthesis is 4-chlorobenzoyl chloride, which is reacted with piperidine to form 4-chlorobenzoylpiperidine. This intermediate is then reacted with 3-acetylphenylboronic acid in the presence of a palladium catalyst to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.

科学的研究の応用

N-(3-acetylphenyl)-3-(4-chlorobenzoyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of multiple myeloma cells and enhance the efficacy of other anticancer drugs. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of multiple sclerosis and rheumatoid arthritis.

特性

IUPAC Name

N-(3-acetylphenyl)-3-(4-chlorobenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-14(25)16-4-2-6-19(12-16)23-21(27)24-11-3-5-17(13-24)20(26)15-7-9-18(22)10-8-15/h2,4,6-10,12,17H,3,5,11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEKFGOHBNZYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。